molecular formula C20H22ClF3N8O3S B1662817 Defactinib hydrochloride CAS No. 1073160-26-5

Defactinib hydrochloride

Cat. No. B1662817
CAS RN: 1073160-26-5
M. Wt: 547.0 g/mol
InChI Key: RCHQNUQAHJNRBY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of defactinib hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:

    Formation of the pyrazine ring: The pyrazine ring is synthesized by reacting appropriate precursors under controlled conditions.

    Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the pyrimidine ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions.

    Coupling reactions: The pyrazine and pyrimidine rings are coupled together using reagents such as palladium catalysts.

    Introduction of the sulfonamide group: The sulfonamide group is introduced using reagents such as sulfonyl chlorides.

    Final purification: The final product is purified using techniques such as recrystallization or chromatography

Chemical Reactions Analysis

Defactinib hydrochloride undergoes various chemical reactions, including:

    Oxidation: this compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: this compound can undergo reduction reactions in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: This compound can undergo hydrolysis reactions in the presence of water or aqueous acids/bases.

Scientific Research Applications

Mechanism of Action

Defactinib hydrochloride inhibits focal adhesion kinase, which is a key regulator of integrin-mediated signal transduction. By inhibiting focal adhesion kinase, this compound prevents the integrin-mediated activation of several downstream signal transduction pathways, including those involving RAS/MEK/ERK and PI3K/Akt. This inhibition leads to decreased tumor cell migration, proliferation, survival, and tumor angiogenesis .

Comparison with Similar Compounds

Defactinib hydrochloride is unique in its ability to inhibit focal adhesion kinase with high specificity and potency. Similar compounds include:

This compound stands out due to its oral bioavailability and its potential to be used in combination with other therapeutic agents to enhance anti-tumor efficacy .

properties

IUPAC Name

N-methyl-4-[[4-[[3-[methyl(methylsulfonyl)amino]pyrazin-2-yl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N8O3S.ClH/c1-24-18(32)12-4-6-13(7-5-12)29-19-28-10-14(20(21,22)23)16(30-19)27-11-15-17(26-9-8-25-15)31(2)35(3,33)34;/h4-10H,11H2,1-3H3,(H,24,32)(H2,27,28,29,30);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCHQNUQAHJNRBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NC2=NC=C(C(=N2)NCC3=NC=CN=C3N(C)S(=O)(=O)C)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClF3N8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1073160-26-5
Record name Defactinib hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1073160265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEFACTINIB HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2S469LM49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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